2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid
Description
This compound is a synthetic peptide derivative featuring a pyrrolidine backbone conjugated with branched amino acid residues. Its structure includes:
- A pyrrolidine-2-carbonyl core, which facilitates conformational rigidity and protease resistance.
- 2-Amino-3-methyl-pentanoyl and 3-methyl-pentanoic acid moieties, contributing to hydrophobicity and substrate specificity.
- Multiple amide linkages, enhancing hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C17H31N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24) |
InChI Key |
JNTMAZFVYNDPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-amino-3-methyl-pentanoic acid with pyrrolidine-2-carboxylic acid under controlled conditions. This reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
(a) Alacepril (Cetapril)
- Structure: (2S)-2-{(2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carbonyl}amino-3-phenylpropanoic acid .
- Key Differences: Replaces the 3-methyl-pentanoic acid with a phenylpropanoic acid group, enhancing aromatic interactions. Contains an acetylsulfanyl group, improving metabolic stability compared to thiol-containing ACE inhibitors like captopril .
(b) Desacetylalacepril
- Structure: (2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid .
- Key Differences: Lacks the acetyl group on the sulfhydryl moiety, increasing reactivity but reducing oral bioavailability. Demonstrates how minor modifications impact drug stability and efficacy .
(c) Bradykinin Fragment 1-5
- Structure: Includes a pyrrolidine-2-carbonyl backbone and multiple amino acid residues (e.g., Arg-Pro-Pro-Gly-Phe) .
- Key Differences :
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Properties
Key Observations:
Stability : Desacetylalacepril’s susceptibility to oxidation highlights the importance of protective groups (e.g., acetyl in alacepril) for drug design .
Biological Activity
The compound 2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid (C17H31N3O4) is a complex organic molecule that has attracted attention due to its potential biological activities. Characterized by a unique molecular structure that includes a pyrrolidine ring and multiple amino acid functionalities, this compound plays a significant role in various biochemical processes and has potential applications in pharmaceuticals and biochemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Antibacterial Properties : Similar compounds with pyrrolidine moieties have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds have demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Neuroprotective Effects : Compounds with similar structural characteristics have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
- Metabolic Regulation : The unique combination of amino functionalities may influence metabolic pathways, potentially impacting protein synthesis and energy metabolism .
Structural Features
The structural uniqueness of this compound lies in its specific combination of features:
- Pyrrolidine Ring : This cyclic structure contributes to the compound's stability and biological activity.
- Dual Amino Functionalities : These functionalities may enhance interactions with biological targets, influencing various physiological processes.
Comparative Analysis with Related Compounds
To understand the biological relevance of 2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid, it is essential to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-5-(carbamoylamino)pentanoic Acid | C5H10N2O3 | Involved in urea cycle; precursor for arginine synthesis |
| L-Alanine | C3H7NO2 | Simple amino acid; important in protein synthesis |
| L-Leucine | C6H13NO2 | Branched-chain amino acid; crucial for muscle metabolism |
Study on Antibacterial Activity
A study focusing on the antibacterial properties of pyrrolidine derivatives revealed that certain modifications to the pyrrolidine ring significantly enhanced antibacterial efficacy. For example, compounds with specific substituents showed improved activity against MRSA strains, indicating that structural variations can lead to substantial differences in biological activity .
Neuroprotective Research
Research into neuroprotective compounds has highlighted the role of amino acid derivatives in preventing neuronal damage. A related study demonstrated that compounds similar to 2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid could inhibit oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
